N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide
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Overview
Description
N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide group attached to a pentenyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide typically involves the reaction of 2-(Pent-1-en-1-yl)aniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride to yield reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide can be compared with other similar compounds such as:
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: This compound also contains a pentenyl-substituted phenyl ring but differs in the presence of trimethylsilyl groups and aniline moiety.
N-[2-(Cyclopent-1-en-1-yl)phenyl]arylamides: These compounds have a cyclopentenyl group instead of a pentenyl group, leading to different chemical and biological properties.
Properties
CAS No. |
785815-14-7 |
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Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-(2-pent-1-enylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C19H21NO/c1-2-3-5-12-17-13-8-9-14-18(17)20-19(21)15-16-10-6-4-7-11-16/h4-14H,2-3,15H2,1H3,(H,20,21) |
InChI Key |
IEYAEBYWUJPHMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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